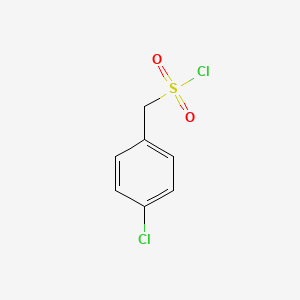

(4-Chlorophenyl)methanesulfonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-chlorophenyl)methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O2S/c8-7-3-1-6(2-4-7)5-12(9,10)11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBJRPJSDYFDWPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CS(=O)(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70989792 | |

| Record name | (4-Chlorophenyl)methanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70989792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6966-45-6 | |

| Record name | (4-Chlorophenyl)methanesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6966-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6966-45-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18788 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-Chlorophenyl)methanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70989792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-chlorophenyl)methanesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advancements for 4 Chlorophenyl Methanesulfonyl Chloride

Traditional and Classical Synthetic Routes

Classical methods for preparing sulfonyl chlorides have been widely used but often involve hazardous reagents and stringent reaction conditions. These routes typically start from precursors like sulfides or sulfonic acids.

Oxidation of 4-chlorophenyl methyl sulfide (B99878) or related sulfur-containing precursors

One of the fundamental approaches to synthesizing sulfonyl chlorides is the oxidative chlorination of lower-valent sulfur compounds. acsgcipr.org This process involves the simultaneous oxidation of the sulfur atom and chlorination to form the sulfonyl chloride group. For a precursor like 4-chlorophenyl methyl sulfide, this transformation requires potent oxidizing and chlorinating systems.

Various reagents can achieve this conversion. For instance, combinations like hydrogen peroxide with thionyl chloride or zirconium tetrachloride have been proven effective for converting thiols and disulfides into sulfonyl chlorides, highlighting the principle of oxidative chlorination. organic-chemistry.org Another classical method involves bubbling chlorine gas through an aqueous solution of the corresponding thiol or disulfide. researchgate.net While effective, the use of gaseous chlorine presents significant handling hazards. researchgate.net The reaction mechanism can be complex, potentially involving the formation of a sulfur-centered radical cation as an initial step. stackexchange.com

Table 1: Oxidative Systems for Converting Sulfur Precursors to Sulfonyl Chlorides

| Oxidizing System | Precursor Type | Key Advantages |

|---|---|---|

| H₂O₂ / SOCl₂ | Thiol derivatives | Highly reactive, short reaction times. organic-chemistry.org |

| H₂O₂ / ZrCl₄ | Thiols, Disulfides | High purity of product, mild conditions. organic-chemistry.org |

| Nitrate salt / TMSCl | Thiols, Disulfides | Mild, efficient, and highly selective. organic-chemistry.org |

Chlorination of 4-chlorophenylmethanesulfonic acid

A more direct and common traditional route involves the conversion of a sulfonic acid or its corresponding salt into a sulfonyl chloride. orgsyn.org In this method, (4-chlorophenyl)methanesulfonic acid would be treated with a strong chlorinating agent. This approach is one of the two general routes for preparing arylsulfonyl chlorides. orgsyn.org

Several chlorinating agents are standard for this transformation, each with its own reactivity profile and byproducts. orgsyn.orgorgsyn.org Thionyl chloride is a common choice, reacting with the sulfonic acid to produce the desired sulfonyl chloride along with gaseous byproducts (sulfur dioxide and hydrogen chloride). orgsyn.orgwikipedia.org Other potent reagents include phosphorus pentachloride and chlorosulfonic acid. researchgate.netorgsyn.org

Table 2: Common Chlorinating Agents for Sulfonic Acids

| Chlorinating Agent | Chemical Formula | Typical Byproducts | Reference |

|---|---|---|---|

| Thionyl Chloride | SOCl₂ | SO₂, HCl | orgsyn.orgwikipedia.org |

| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl | orgsyn.org |

| Chlorosulfonic Acid | ClSO₃H | H₂SO₄ | orgsyn.org |

Reaction of 4-chlorophenyl methyl sulfide with chlorinating agents

This method is a specific application of the oxidative chlorination principle discussed previously, focusing on the direct conversion of an aryl methyl sulfide. The process relies on a chlorinating agent that also serves as an oxidant. Reagents such as 2,4-dichloro-5,5-dimethylhydantoin (DCDMH) have been shown to be effective for the direct oxidative conversion of benzylic sulfides to the corresponding arenesulfonyl chlorides. lookchem.com The reaction is typically performed in a solvent system that facilitates the reaction, and the spent reagent can be removed with a simple aqueous workup. lookchem.com

Historically, chlorine in the presence of water has been used to oxidize substituted thiophenols or aryl disulfides to the sulfonyl chloride. orgsyn.org This approach would be applicable to the sulfide precursor, where the reaction proceeds through the oxidation and cleavage of the sulfur-carbon bond. acsgcipr.org

Modern and Sustainable Synthetic Approaches

In response to the drawbacks of traditional methods, which include the use of hazardous materials and the generation of significant waste, modern synthetic strategies have focused on developing milder, safer, and more environmentally friendly processes.

N-Chlorosuccinimide (NCS) Chlorosulfonation of S-Alkylisothiourea Salts

A significant advancement in the synthesis of sulfonyl chlorides is the use of N-Chlorosuccinimide (NCS) for the oxidative chlorosulfonation of S-alkylisothiourea salts. organic-chemistry.orgthieme-connect.com This method is regarded as convenient, practical, and environmentally friendly. thieme-connect.comresearchgate.net

The process begins with the formation of the S-(4-chlorobenzyl)isothiourea salt, which is easily prepared from the reaction of 4-chlorobenzyl halide and inexpensive, odorless thiourea (B124793). organic-chemistry.orgthieme-connect.com This stable, solid salt is then subjected to oxidative chlorosulfonation using NCS in an aqueous solvent system. organic-chemistry.orgresearchgate.net

This approach offers several key advantages over classical routes:

Safety: It avoids the use of toxic and hazardous reagents like chlorine gas and foul-smelling thiols. organic-chemistry.orgresearchgate.net

Mild Conditions: The reaction proceeds efficiently under mild conditions, yielding structurally diverse sulfonyl chlorides in moderate to excellent yields. organic-chemistry.orgthieme-connect.com

Sustainability: The water-soluble byproduct, succinimide (B58015), can be conveniently recovered from the aqueous phase and recycled back into the starting reagent, NCS, using sodium hypochlorite (B82951) (bleach), making the process sustainable for large-scale synthesis. organic-chemistry.orgthieme-connect.comresearchgate.net

The method has broad substrate compatibility and is operationally simple and scalable. organic-chemistry.org

Table 3: Synthesis of Sulfonyl Chlorides via NCS Chlorosulfonation

| Starting Material | Reagent System | Key Feature | Yield |

|---|---|---|---|

| S-Alkylisothiourea Salts | NCS / H₂O / MeCN | Environmentally friendly, recyclable byproduct. organic-chemistry.orgthieme-connect.com | Good to Excellent organic-chemistry.org |

| Thiol Derivatives | NCS / dilute HCl | Controlled reaction, easy byproduct removal. organic-chemistry.org | High (up to 96%) organic-chemistry.org |

Mechanism of N-Chlorosuccinimide mediated oxidative chlorosulfonation

The mechanism of NCS-mediated oxidative chlorination of sulfur compounds involves a series of steps. While the direct chlorination of a thiol precursor by NCS can occur, kinetic studies suggest a more complex and rapid indirect pathway is often dominant. ed.ac.uked.ac.uk

The process is believed to be initiated by the formation of a disulfide intermediate from the sulfur precursor. ed.ac.uked.ac.uk The reaction system, which may contain or generate hydrochloric acid (HCl), facilitates the release of molecular chlorine (Cl₂) from NCS. ed.ac.uked.ac.uk This transiently formed Cl₂ is a powerful oxidizing agent that rapidly cleaves the disulfide bond and effects the oxidative chlorination to the sulfonyl chloride level. ed.ac.uk The presence of water can significantly influence the reaction kinetics by affecting the rate of Cl₂ release from the NCS/HCl system. ed.ac.uk Therefore, NCS primarily acts as a safe and solid source for the in situ generation of the active chlorinating species. ed.ac.uk

Reaction conditions and optimization studies

The synthesis of sulfonyl chlorides, including (4-Chlorophenyl)methanesulfonyl chloride, often involves highly reactive reagents and exothermic reactions, necessitating careful control of reaction conditions. Optimization studies are crucial for maximizing yield and purity while ensuring operational safety.

In the context of synthesizing sulfonyl chlorides from S-alkylisothiourea salts, a design of experiments (DOE) approach can be utilized to identify optimal conditions. nih.gov Key parameters that are typically investigated include reaction temperature, the equivalents of reagents, and reaction time. For instance, in related aryl sulfonyl chloride syntheses, a multivariate optimization might aim to find a temperature and reagent stoichiometry that maximizes the formation of the desired sulfonyl chloride while minimizing the starting material and the formation of sulfonic acid impurities. mdpi.com

Continuous flow chemistry offers a modern approach to optimize and control these reactions. nih.gov By using continuous stirred-tank reactors (CSTRs), precise control over temperature, residence time, and reagent mixing can be achieved, which is particularly advantageous for managing the hazards associated with highly exothermic reactions like chlorosulfonation. nih.gov This methodology allows for rapid screening of reaction conditions and can lead to significant improvements in process consistency and spacetime yield. researchgate.net

A general scheme for the optimization of chlorosulfonation reactions involves a careful balance of factors. For example, increasing the equivalents of the chlorosulfinating agent can improve the isolated yield, but may also lead to the formation of undesired byproducts. nih.gov Temperature control is also critical; while higher temperatures can increase the reaction rate, they may also promote side reactions. Therefore, finding the optimal temperature is a balancing act to achieve high conversion and selectivity.

Table 1: Parameters for Optimization in Sulfonyl Chloride Synthesis

| Parameter | Objective | Potential Issues |

| Temperature | Maximize reaction rate and conversion | Increased side reactions, potential for thermal runaway |

| Reagent Equivalents | Ensure complete conversion of starting material | Excess reagent may lead to byproducts and complicate purification |

| Reaction Time | Achieve maximum yield | Prolonged times can lead to product degradation or side reactions |

| Solvent | Solubilize reactants and facilitate heat transfer | Can influence reaction rate and selectivity; may pose environmental concerns |

Yield optimization and scalability studies

The transition from laboratory-scale synthesis to industrial production requires a focus on yield optimization and scalability. For the synthesis of this compound, methods that offer high yields and are amenable to large-scale production are of particular interest.

One effective method involves the bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts. This procedure is noted for its high yields, with reports of up to 99% for various sulfonyl chlorides. A key advantage of this method is its scalability, as demonstrated by the large-scale synthesis of p-chlorophenylmethanesulfonyl chloride with a 96% yield. researchgate.net The process is operationally simple and avoids the need for chromatographic purification, which is a significant advantage for industrial applications.

In another approach using N-chlorosuccinimide (NCS) for the chlorosulfonation, high yields have also been reported. For this compound, a yield of 98% was achieved on a 5-mmol scale, and a 96% yield was obtained on a larger 50-mmol scale, indicating good scalability. researchgate.net

Continuous manufacturing processes have also been shown to be highly scalable. While the total yield might slightly decrease upon scaling up, the spacetime yield can be significantly improved compared to batch processes. For example, a continuous process for an aryl sulfonyl chloride produced 500g in 12 hours, a significant improvement in productivity over a comparable batch process. mdpi.com This highlights the potential of flow chemistry for the large-scale, efficient production of sulfonyl chlorides.

Table 2: Comparison of Yields for this compound Synthesis

| Method | Scale | Yield (%) | Reference |

| Bleach-mediated oxidative chlorosulfonation | Large-scale | 96 | researchgate.net |

| N-Chlorosuccinimide chlorosulfonation | 5-mmol | 98 | researchgate.net |

| N-Chlorosuccinimide chlorosulfonation | 50-mmol | 96 | researchgate.net |

Byproduct management and recycling strategies (e.g., succinimide to NCS)

A crucial aspect of sustainable chemical synthesis is the effective management and, where possible, recycling of byproducts. In the synthesis of sulfonyl chlorides using N-chlorosuccinimide (NCS), the primary byproduct is succinimide. researchgate.net

Telescoping synthesis from alkyl halides

Telescoping, or the sequential execution of multiple reaction steps in a single reactor without isolation of intermediates, offers significant advantages in terms of efficiency, reduced waste, and operational simplicity. A two-step telescoped synthesis is a common approach for preparing this compound from 4-chlorobenzyl chloride.

The first step in this telescoped synthesis is the formation of an S-alkylisothiourea salt. Specifically, 4-chlorobenzyl chloride is reacted with thiourea to produce S-(4-chlorobenzyl)isothiouronium salt. This reaction is typically carried out by refluxing the alkyl halide and thiourea in a suitable solvent, such as ethanol (B145695). researchgate.net The S-alkylisothiourea salts are readily prepared from accessible alkyl halides and inexpensive thiourea. researchgate.net This initial step is generally efficient and proceeds with high conversion.

Following the formation of the S-(4-chlorobenzyl)isothiouronium salt, the reaction mixture is directly subjected to oxidative chlorosulfonation without isolating the intermediate salt. This is the key feature of the telescoped approach. Several reagents can be employed for this transformation.

One environmentally friendly and practical method utilizes N-chlorosuccinimide (NCS) in the presence of an acid. researchgate.net This NCS-mediated chlorosulfonation provides structurally diverse sulfonyl chlorides in moderate to excellent yields. researchgate.net Another "green" approach employs bleach (sodium hypochlorite) for the oxidative chlorosulfonation, which is also a clean and economical method that offers high yields and simple purification. organic-chemistry.org

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound is essential for developing sustainable and environmentally responsible manufacturing processes. Several of the methodologies discussed align with these principles.

Waste Prevention: The telescoped synthesis, by avoiding the isolation of intermediates, significantly reduces the generation of waste. researchgate.net

Atom Economy: The recycling of the succinimide byproduct back to NCS enhances the atom economy of the synthesis, as more of the atoms from the reactants are incorporated into the desired product and recycled reagents. researchgate.netorganic-chemistry.org

Use of Safer Solvents and Auxiliaries: The use of ethanol as a solvent in the formation of the isothiouronium salt is preferable to more hazardous options. researchgate.net Furthermore, methods that allow for easy separation of the product without the need for chromatography reduce the use of auxiliary substances. organic-chemistry.org

Use of Renewable Feedstocks: While not directly addressed in the synthesis of this specific compound, the broader goal is to move towards renewable starting materials.

Reduce Derivatives: The telescoped synthesis avoids unnecessary protection or deprotection steps, thereby reducing the number of synthetic steps and the associated waste. researchgate.net

Catalysis: While the discussed methods primarily use stoichiometric reagents, the development of catalytic methods for chlorosulfonation would be a significant advancement in green chemistry.

Design for Degradation: Designing the final product to be biodegradable is a key principle, though this is more relevant to the downstream applications of this compound.

Real-time analysis for Pollution Prevention: The use of continuous flow reactors with in-line monitoring allows for real-time analysis and control of the reaction, which can prevent the formation of byproducts and ensure a cleaner reaction profile. nih.govresearchgate.net

Inherently Safer Chemistry for Accident Prevention: The use of milder and more selective reagents like NCS and bleach, as opposed to hazardous reagents like chlorine gas, contributes to a safer chemical process. researchgate.netorganic-chemistry.org The controlled environment of a continuous flow reactor also minimizes the risk of thermal runaway in exothermic reactions. nih.gov

By incorporating these principles, the synthesis of this compound can be made more efficient, economical, and environmentally benign.

Solvent selection and alternative reaction media

In a move towards more sustainable chemical manufacturing, research has explored the use of alternative and greener reaction media. mdpi.comejcmpr.com A significant advancement is the in situ generation of sulfonyl chlorides from thiols via oxidative chlorination in environmentally benign solvents such as water, ethanol, and glycerol. researchgate.net Deep Eutectic Solvents (DES), like a mixture of choline (B1196258) chloride and glycerol, have also been successfully used as a reaction medium. researchgate.net Water is a particularly attractive solvent due to its non-flammability, lack of toxicity, low cost, and wide availability. mdpi.com While the low solubility of many organic reactants in water can be a challenge, its use as a co-solvent has been shown to lead to excellent yields without the need for extensive solvent removal and extraction steps. mdpi.com These alternative solvents represent a general, mild, and eco-friendly strategy for sulfonyl chloride synthesis, often allowing for a solvent-free workup that involves simple filtration. researchgate.net

Catalytic methods for enhanced selectivity and efficiency

Catalysis offers a powerful tool for improving the synthesis of sulfonyl chlorides, enabling milder reaction conditions, and enhancing efficiency. A notable development is the use of heterogeneous photocatalysis. acs.orgnih.gov One such method employs potassium poly(heptazine imide) (K-PHI), a transition-metal-free carbon nitride photocatalyst, to produce sulfonyl chlorides from arenediazonium salts. acs.orgnih.gov This process operates under mild conditions, using visible light irradiation at room temperature, and demonstrates high tolerance for various functional groups. nih.gov The catalyst's heterogeneous nature allows for easy recovery and recycling, contributing to the sustainability of the method. acs.org

Sandmeyer-type reactions represent another important catalytic approach. These reactions can synthesize sulfonyl chlorides from anilines using a copper salt, such as CuCl or CuCl₂, as a catalyst for the single electron transfer (SET) process. acs.orgnih.gov Modern variations of this method utilize stable sulfur dioxide surrogates like the DABCO-bis(sulfur dioxide) complex (DABSO) in the presence of a copper catalyst, allowing for the convenient isolation of the sulfonyl chloride product. organic-chemistry.org Other advanced catalytic systems, while not directly producing sulfonyl chlorides, demonstrate related transformations. For example, a dual catalytic system using Pd(OAc)₂ and CuBr₂ has been developed to prepare sulfinate intermediates from aryl boronic acids, which are precursors to sulfonate esters. chemistryviews.org

Comparative Analysis of Synthetic Pathways

Yields and purity profiles

Different synthetic routes to this compound and related sulfonyl chlorides offer varying yields and purity levels. The chlorosulfonation of the corresponding S-alkylisothiourea salt with N-chlorosuccinimide (NCS) is a highly efficient method, affording this compound as colorless crystals with yields of 98% on a 5-mmol scale and 96% on a 50-mmol scale. researchgate.net Methods using tert-butyl hypochlorite also report the formation of high-purity product, which can be further purified by recrystallization. chemicalbook.com

Photocatalytic methods, while highly innovative, show a broader range of yields, typically between 50% and 95%, depending on the specific substrate. nih.gov Bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts is noted for affording high yields with easy purification that does not require chromatography. organic-chemistry.org

Below is an interactive data table summarizing the yields of various synthetic methods.

Environmental impact and sustainability metrics

Photocatalytic routes offer a sustainable alternative to traditional methods like the Meerwein reaction, which often requires stoichiometric copper salts and harsh conditions. acs.orgnih.gov By utilizing visible light as an energy source and a recyclable heterogeneous catalyst, these methods reduce reliance on transition metals and operate under significantly milder conditions, minimizing energy consumption and waste generation. acs.orgnih.gov The adoption of green solvents such as water, ethanol, and DES further enhances the sustainability profile by replacing volatile and often toxic organic compounds. mdpi.comresearchgate.net

Economic viability and industrial scalability

For a synthetic method to be industrially applicable, it must be both economically viable and scalable. The NCS chlorosulfonation route shows significant promise for large-scale production. researchgate.net The successful synthesis of this compound at a 50-mmol scale with sustained high yield (96%) demonstrates its scalability. researchgate.net The economic viability of this pathway is supported by the use of readily accessible and inexpensive starting materials, such as alkyl halides and thiourea. researchgate.netorganic-chemistry.org Furthermore, the ability to regenerate the NCS reagent from the succinimide byproduct makes the method more cost-effective and sustainable on an industrial scale. researchgate.net The procedure is also operationally simple and avoids the need for chromatographic purification, which can be costly and time-consuming in large-scale manufacturing. organic-chemistry.org

Pathways that utilize inexpensive oxidants like sodium hypochlorite (bleach) are also economically attractive. organic-chemistry.org While advanced catalytic methods, such as photocatalysis, may involve a higher initial investment for the catalyst, their long-term economic benefit can be realized through high efficiency, mild operating conditions (reducing energy costs), and the potential for catalyst recycling. acs.org

Mechanistic Investigations of Reactions Involving 4 Chlorophenyl Methanesulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Sulfur

Nucleophilic substitution at the tetracoordinate sulfur atom of sulfonyl chlorides is a fundamental reaction class. These reactions can proceed through different mechanistic pathways, primarily the concerted SN2-type mechanism or a stepwise addition-elimination (A-E) mechanism involving a pentavalent intermediate. mdpi.com The specific pathway is influenced by the substrate, nucleophile, and solvent conditions. mdpi.com For arenesulfonyl chlorides, a bimolecular nucleophilic substitution is typically the dominant pathway. nih.gov

Kinetics and mechanism of chloride-chloride exchange reactionsmdpi.comrsc.org

The identity exchange reaction, where a chloride ion acts as the nucleophile displacing the chloride leaving group, serves as a simple and effective model for investigating the mechanism of nucleophilic substitution at the sulfonyl sulfur. mdpi.com Experimental and theoretical studies on variously substituted arenesulfonyl chlorides have provided significant insights into this process. nih.gov The reaction is found to follow second-order kinetics, consistent with a bimolecular mechanism. mdpi.com

Kinetic studies on a range of arenesulfonyl chlorides show that electron-withdrawing substituents on the aromatic ring accelerate the rate of chloride exchange, while electron-donating groups slow it down. mdpi.com This observation is consistent with a transition state where negative charge is built up on the sulfonyl oxygen atoms, which is stabilized by electron-withdrawing groups. The Hammett equation has been successfully applied to correlate the exchange rates for para- and meta-substituted sulfonyl chlorides, yielding a positive ρ-value of +2.02, which indicates a buildup of negative charge at the reaction center in the transition state. mdpi.comnih.gov

| Parameter | Value | Interpretation |

| Reaction Order | Second | Bimolecular reaction mechanism |

| Hammett ρ-value | +2.02 | Buildup of negative charge in the transition state; accelerated by electron-withdrawing groups |

This interactive table summarizes the key kinetic parameters for the chloride-chloride exchange reaction in arenesulfonyl chlorides. mdpi.comnih.gov

Solvent properties play a crucial role in the kinetics of nucleophilic substitution at the sulfonyl sulfur. The solvolysis of phenylmethanesulfonyl chloride, a closely related compound, has been analyzed using the extended Grunwald-Winstein equation. nih.govresearchgate.net This analysis helps to quantify the sensitivity of the reaction rate to both the solvent's nucleophilicity (NT) and its ionizing power (YCl). nih.gov For phenylmethanesulfonyl chloride, the correlation of specific solvolysis rates across a wide range of solvents yields sensitivity values (ℓ and m) that are typical for reactions proceeding via an SN2 attack at the sulfur atom. nih.gov The ratio of sensitivities to solvent nucleophilicity versus ionizing power (ℓ/m) for phenylmethanesulfonyl chloride is approximately 2.05, which is characteristic of a bimolecular nucleophilic substitution mechanism at the sulfur center. nih.gov While specific data for (4-Chlorophenyl)methanesulfonyl chloride is not detailed in the provided sources, the behavior of the parent compound, phenylmethanesulfonyl chloride, suggests that the reaction mechanism is sensitive to both the ability of the solvent to donate electrons and to stabilize charge separation in the transition state.

Isotope labeling is a powerful tool for elucidating reaction mechanisms. In the study of chloride-chloride exchange reactions of arenesulfonyl chlorides, radio-labeled chloride, specifically from tetraethylammonium (B1195904) chloride (Et₄N³⁶Cl), has been used to track the rate of exchange. mdpi.comnih.gov By measuring the incorporation of the ³⁶Cl isotope into the arenesulfonyl chloride substrate over time, precise second-order rate constants and activation parameters for this identity reaction can be determined. mdpi.com

These studies confirm the bimolecular nature of the exchange. mdpi.com Furthermore, deuterium (B1214612) labeling studies on the related phenylmethanesulfonyl chloride have been used to probe for the possibility of a sulfene (B1252967) intermediate (elimination-addition mechanism). nih.gov These studies showed that hydrogen-deuterium exchange occurs during hydrolysis only under basic conditions, not under the neutral conditions typical for solvolysis, thereby supporting a direct substitution mechanism at the sulfur atom under neutral conditions. nih.govresearchgate.net

Theoretical calculations, particularly Density Functional Theory (DFT), have become indispensable for understanding the intricate details of reaction mechanisms. nih.gov For the chloride-chloride exchange reaction in benzenesulfonyl chloride and its substituted analogues, DFT calculations have been employed to map the potential energy surface (PES). mdpi.com

The calculations reveal that the reaction proceeds through a single, symmetrical transition state, which is characteristic of a synchronous SN2 mechanism. mdpi.comnih.gov The PES is described as a double-well, featuring reactant and product ion-dipole complexes flanking the central transition state. mdpi.com This computational result strongly refutes a stepwise addition-elimination (A-E) mechanism for the chloride exchange. In contrast, similar DFT calculations for the fluoride (B91410) exchange reaction show a triple-well PES with two transition states, indicating the formation of a distinct difluorosulfurandioxide anion intermediate, which is consistent with the A-E pathway. mdpi.comdntb.gov.ua The excellent correlation between the computationally calculated relative rate constants and activation parameters and the experimental kinetic data lends high confidence to the proposed SN2 mechanism for the chloride exchange. mdpi.comnih.gov

Reactions with Amines to Form Sulfonamidesrsc.orgorganic-chemistry.org

The reaction of sulfonyl chlorides with primary or secondary amines is the most common and fundamental method for the synthesis of sulfonamides. cbijournal.com This reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic sulfonyl sulfur, leading to the displacement of the chloride ion and the formation of a new sulfur-nitrogen bond. organic-chemistry.org The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride that is formed as a byproduct. cbijournal.comnih.gov

The reaction of sulfonyl chlorides with amines generally follows a second-order rate law, being first order in the sulfonyl chloride and first order in the amine. The nucleophilicity of the amine is a key factor influencing the reaction rate. cbijournal.com Secondary amines are often more nucleophilic and thus react faster than primary amines of similar basicity. nih.gov

For reactions of aromatic sulfonyl chlorides with anilines, an approximately linear Hammett correlation is observed, indicating that the reaction rate is sensitive to the electronic effects of substituents on the nucleophile. researchgate.net The reaction rate is also influenced by the solvent and the base used. For instance, in the synthesis of m-sulfamoylbenzamide analogues, 4-(dimethylamino)pyridine (DMAP) was found to serve as both a base and a catalyst for the reaction of an amine with a sulfonyl chloride group, leading to full conversion at elevated temperatures. nih.gov The kinetics can be complex, and in some cases, the reaction may proceed through both uncatalyzed and base-catalyzed pathways. researchgate.net

Stereochemical aspects and chirality transfer

The reaction of this compound with chiral molecules, particularly alcohols, has significant stereochemical implications. The primary reaction involves the conversion of a chiral alcohol into a (4-chlorophenyl)methanesulfonate ester. A crucial aspect of this transformation is that the reaction occurs at the oxygen atom of the alcohol, and the carbon-oxygen (C-O) bond of the chiral center remains unbroken. youtube.comlibretexts.org

As a result, the formation of the sulfonate ester proceeds with retention of configuration at the stereocenter. youtube.comyoutube.com For instance, if a reaction is performed with an (R)-alcohol, the resulting (4-chlorophenyl)methanesulfonate ester will also have the (R)-configuration. This predictable stereochemical outcome makes this compound and related sulfonyl chlorides valuable reagents in multi-step syntheses where precise control of stereochemistry is essential.

Therefore, the two-step sequence—sulfonylation followed by nucleophilic substitution—provides a reliable method for converting a chiral alcohol into a substituted product with the opposite stereochemistry, a process often referred to as chirality transfer.

Table 1: Stereochemical Outcome of Sulfonylation and Subsequent Substitution

| Step | Reactants | Reaction Type | Key Feature | Stereochemical Outcome at Chiral Carbon |

| 1 | Chiral Alcohol + this compound | Sulfonylation | C-O bond of alcohol is not broken | Retention of Configuration |

| 2 | Chiral Sulfonate Ester + Nucleophile | SN2 Substitution | Backside attack on the chiral carbon | Inversion of Configuration |

| Overall | Chiral Alcohol → Substituted Product | Two-step sequence | Controlled stereochemical pathway | Net Inversion of Configuration |

Reactions with Alcohols and Phenols to Form Sulfonates

This compound reacts with alcohols and phenols to produce the corresponding sulfonate esters. This reaction is a fundamental method for converting the hydroxyl group (-OH), which is a poor leaving group, into a sulfonate group (-OSO₂R'), which is an excellent leaving group for subsequent nucleophilic substitution or elimination reactions. masterorganicchemistry.com

Mechanism of sulfonate ester formation

The formation of a sulfonate ester from an alcohol or phenol (B47542) and this compound proceeds through a nucleophilic acyl substitution-like mechanism at the sulfur center. The reaction is typically carried out in the presence of a non-nucleophilic weak base, such as pyridine, which serves two critical roles. youtube.com

The mechanism unfolds in two main steps:

Nucleophilic Attack: The oxygen atom of the alcohol or phenol acts as a nucleophile, attacking the highly electrophilic sulfur atom of the this compound. This attack displaces the chloride ion, which is a good leaving group, to form a protonated sulfonate ester intermediate. youtube.com

Deprotonation: The pyridine in the reaction mixture then acts as a base, abstracting the proton from the oxygen atom of the intermediate. This step neutralizes the intermediate to yield the final, stable sulfonate ester product. The pyridine is converted into its conjugate acid, pyridinium (B92312) chloride. masterorganicchemistry.com

Influence of steric and electronic factors

Both steric and electronic properties of the alcohol/phenol and the sulfonyl chloride influence the rate of sulfonate ester formation.

Steric Factors: The reaction is sensitive to steric hindrance.

On the Alcohol/Phenol: Less sterically hindered hydroxyl groups react more rapidly. The general reactivity order is primary alcohol > secondary alcohol > tertiary alcohol. youtube.com This selectivity can be exploited synthetically; for example, a primary alcohol in a diol can be selectively sulfonylated in the presence of a secondary alcohol by using one equivalent of the sulfonyl chloride. youtube.com

On the Sulfonyl Chloride: While this compound is moderately reactive, sulfonyl chlorides with very bulky groups (e.g., mesitylenesulfonyl chloride) react more slowly. researchgate.net

Electronic Factors: Electronic effects play a significant role, particularly in the reactivity of the sulfonyl chloride and phenols.

On the Sulfonyl Chloride: The electrophilicity of the sulfur atom is enhanced by electron-withdrawing groups on the aromatic ring. The chlorine atom in the para position of this compound exerts an electron-withdrawing inductive effect, making the sulfur atom more electron-deficient and thus more susceptible to nucleophilic attack compared to an unsubstituted analogue like phenylmethanesulfonyl chloride. Kinetic studies on related aromatic sulfonyl chlorides show that strong electron-withdrawing groups (like -NO₂) significantly increase the rate of reaction. researchgate.netrsc.org

On the Phenol: The nucleophilicity of the phenolic oxygen is increased by electron-donating groups on its aromatic ring, which accelerate the reaction. Conversely, electron-withdrawing groups on the phenol decrease the oxygen's nucleophilicity and slow the reaction down. researchgate.net

Table 3: Influence of Substituents on the Rate of Sulfonylation

| Reactant | Substituent Type on Aromatic Ring | Effect on Electron Density | Effect on Reactivity |

| Sulfonyl Chloride | Electron-Withdrawing (e.g., -Cl, -NO₂) | Decreases (at Sulfur) | Increases Rate |

| Sulfonyl Chloride | Electron-Donating (e.g., -CH₃, -OCH₃) | Increases (at Sulfur) | Decreases Rate |

| Phenol | Electron-Withdrawing (e.g., -Cl, -NO₂) | Decreases (at Oxygen) | Decreases Rate |

| Phenol | Electron-Donating (e.g., -CH₃, -OCH₃) | Increases (at Oxygen) | Increases Rate |

Formation of Sulfonyl Cyanides

This compound can be converted into (4-chlorophenyl)methanesulfonyl cyanide. Sulfonyl cyanides are reactive compounds where the cyano group is activated by the strongly electron-withdrawing sulfonyl group, making them useful in various cycloaddition and substitution reactions. orgsyn.org

Mechanism via sulfinate intermediates

The synthesis of sulfonyl cyanides from sulfonyl chlorides is not a direct displacement of the chloride by a cyanide ion. Instead, it proceeds through a well-established two-step sequence involving a sulfinate salt intermediate. orgsyn.org

Reduction to Sulfinate: The first step is the reduction of the sulfonyl chloride to the corresponding sulfinate salt. A common and effective method for this reduction is the reaction of the sulfonyl chloride with a mild reducing agent like sodium sulfite (B76179) (Na₂SO₃) in an aqueous solution. The sulfite ion attacks the sulfonyl chloride, displacing the chloride and forming the sodium (4-chlorophenyl)methanesulfinate salt (Ar-CH₂-SO₂Na). orgsyn.org

Ar-CH₂-SO₂Cl + Na₂SO₃ → Ar-CH₂-SO₂Na + NaCl + SO₃

Cyanation of the Sulfinate: The generated sulfinate salt is then treated in situ with a cyanating agent, typically cyanogen (B1215507) chloride (ClCN) or cyanogen bromide (BrCN). The sulfinate anion acts as a nucleophile, attacking the electrophilic carbon of the cyanogen halide. This attack displaces the halide ion and forms the final sulfonyl cyanide product. orgsyn.org

Ar-CH₂-SO₂⁻Na⁺ + ClCN → Ar-CH₂-SO₂CN + NaCl

This procedure provides good to excellent yields and is applicable to a wide range of sulfonyl chlorides, including those with electron-withdrawing groups like the 4-chloro substituent. orgsyn.org

Electrophilic Aromatic Substitution Reactions

This compound participates in electrophilic aromatic substitution, but not through a conventional sulfonylation. Instead, it undergoes a desulfonylative alkylation, specifically a benzylation, when reacted with aromatic compounds in the presence of a Lewis acid catalyst. sci-hub.boxacs.org This reaction is a curious case where the sulfonyl chloride acts as a source of a benzyl (B1604629) cation, leading to the formation of diarylmethane products. sci-hub.boxacs.org

The reaction of this compound with arenes like benzene (B151609) or toluene (B28343) in the presence of aluminum chloride (AlCl₃) in a solvent such as nitromethane (B149229) is a prime example of a Friedel-Crafts type reaction. sci-hub.boxacs.org However, rather than forming a sulfone, the reaction proceeds with the loss of sulfur dioxide to yield a benzylated arene. sci-hub.boxacs.org

Kinetic investigations of the AlCl₃-catalyzed reaction between phenylmethanesulfonyl chlorides and aromatic hydrocarbons have revealed significant mechanistic details. sci-hub.boxacs.org Studies conducted at 20°C in nitromethane show that the reaction rate has a first-order dependence on the concentration of both the sulfonyl chloride and the AlCl₃ catalyst. sci-hub.boxacs.org Crucially, the reaction is zero-order with respect to the aromatic hydrocarbon (e.g., benzene or toluene). sci-hub.boxacs.org

Table 1: Reaction Order in AlCl₃-Catalyzed Desulfonylative Benzylation

| Reactant | Reaction Order |

|---|---|

| This compound | 1 |

| Aluminum Chloride (AlCl₃) | 1 |

The reaction of this compound and related phenylmethanesulfonyl chlorides with substituted benzenes, such as toluene, provides insight into the regioselectivity of the electrophilic attack. For the parent compound, phenylmethanesulfonyl chloride, reacting with toluene at 25°C, a specific distribution of ortho, meta, and para isomers of benzyltoluene is observed. acs.org

Competitive reactions involving this compound have also been studied, yielding data on its relative reactivity compared to the unsubstituted phenylmethanesulfonyl chloride (kT/kB) and its own characteristic isomer distribution. sci-hub.boxacs.org These distributions are key indicators of the nature of the electrophile involved.

Table 2: Regioselectivity Data for the Benzylation of Toluene

| Reacting Sulfonyl Chloride | kT/kB | Ortho (%) | Meta (%) | Para (%) |

|---|

The product distribution and relative reactivity data from the desulfonylative benzylation using phenylmethanesulfonyl chloride and its p-chloro derivative represent an exception to Brown's selectivity relationship. sci-hub.boxacs.orgpsu.edu This relationship posits that as the reactivity of an electrophile increases, its selectivity (particularly its ability to discriminate between different positions on an aromatic ring, like the ortho, meta, and para positions of toluene) should decrease.

In this case, the electrophile generated is highly reactive, yet it exhibits a surprisingly high degree of selectivity, particularly for the para position. acs.orgpsu.edu For phenylmethanesulfonyl chloride, the observed relative reactivity (kT/kB = 4.2) and isomer distribution lead to a calculated selectivity factor that falls well outside the established confidence limits of the Brown-Stock correlation, indicating a mechanistic anomaly. sci-hub.box This suggests that the attacking species, while highly reactive, is subject to significant steric or electronic constraints. researchgate.net

The formation of diaryl sulfones is a well-known outcome of Friedel-Crafts reactions involving arenesulfonyl chlorides (ArSO₂Cl) with aromatic compounds. google.comgoogle.com In these reactions, the sulfonyl group is retained, and a C-S bond is formed between the aromatic substrate and the sulfonyl sulfur.

However, in the case of this compound, which is a substituted phenylmethanesulfonyl chloride (ArCH₂SO₂Cl), the primary reaction pathway is desulfonylative benzylation, not sulfonylation. sci-hub.boxacs.org Reactions of alkyl sulfonyl chlorides in Friedel-Crafts conditions have been reported to give very low yields of the corresponding sulfones, often with undesired side reactions like ring chlorination predominating. google.com Therefore, while sulfone formation is a characteristic reaction for a different class of sulfonyl chlorides, it is not the significant outcome for this compound under these conditions.

Friedel-Crafts Reactions involving this compound

Hydrolysis Mechanisms and Stability in Aqueous Media

The hydrolysis of sulfonyl chlorides, including aromatic and alkyl derivatives, has been the subject of numerous mechanistic studies. rsc.orgcdnsciencepub.comsci-hub.se These compounds react with water to produce the corresponding sulfonic acid and hydrochloric acid. The stability of this compound in aqueous media is limited due to this hydrolysis reaction.

The mechanism for the neutral hydrolysis of sulfonyl chlorides is generally considered to be a bimolecular nucleophilic substitution (SN2) process. rsc.orgsci-hub.se In this mechanism, a water molecule acts as the nucleophile, attacking the electrophilic sulfur atom. This leads to a transition state where the sulfur-oxygen bond is forming concurrently with the cleavage of the sulfur-chlorine bond. For the hydrolysis of benzenesulfonyl chlorides in water, this SN2 mechanism is characterized by bond-making and bond-breaking being of comparable importance in the transition state. rsc.org

Some studies on arenesulfonyl chlorides suggest that the hydrolysis can proceed through a pathway involving a cyclic transition state with the cooperative participation of multiple water molecules. researchgate.net Another proposed pathway for certain arenesulfonyl chlorides involves an SAN mechanism with anionic intermediates. researchgate.net However, for simple substituted benzenesulfonyl and methanesulfonyl chlorides, the SN2 model is most commonly accepted. sci-hub.se

Kinetic studies of hydrolysis

Kinetic studies provide quantitative insight into the hydrolysis mechanism of sulfonyl chlorides. The reaction typically follows first-order kinetics, as water is the solvent and present in a large, constant excess. cdnsciencepub.comsci-hub.se The hydrolysis rates of various substituted benzenesulfonyl chlorides have been measured, and the data are generally consistent with an SN2 mechanism. rsc.org

Table 1: Representative Hydrolysis Rate Data for Substituted Benzenesulfonyl Chlorides in Water

| Substituent (X in X-C₆H₄SO₂Cl) | Temperature (°C) | Rate Constant (k, s⁻¹) |

|---|---|---|

| p-CH₃ | 15 | (Data not available) |

| H | 15 | (Data not available) |

| p-Cl | 15 | (Data not available) |

Influence of the 4-chlorophenyl group on reaction rate

The substituent on the aromatic ring significantly influences the rate of hydrolysis for arenesulfonyl chlorides. The effect of substituents is often analyzed using the Hammett equation, which relates reaction rates to the electronic properties (electron-donating or electron-withdrawing) of the substituents.

For the alkaline hydrolysis of substituted benzenesulfonyl chlorides, the reaction rate follows the Hammett equation well, with a positive ρ-value of +1.564. rsc.org A positive ρ-value indicates that the reaction is accelerated by electron-withdrawing groups. These groups make the sulfur atom more electron-deficient (more electrophilic) and thus more susceptible to nucleophilic attack by water or hydroxide (B78521) ions. The 4-chloro group is electron-withdrawing through its inductive effect. Therefore, the presence of the 4-chlorophenyl group in this compound is expected to increase the rate of hydrolysis compared to the unsubstituted phenylmethanesulfonyl chloride.

In contrast, the solvolysis (neutral hydrolysis) rates for substituted benzenesulfonyl chlorides often yield a curved Hammett plot. rsc.org This curvature can suggest a change in the transition state structure or mechanism across the series of substituents. Nevertheless, the general trend holds that electron-withdrawing groups enhance the reactivity towards nucleophilic attack. The effect of a para-substituent on the S-Cl bond in the initial state appears to be small, as suggested by Raman spectra studies. cdnsciencepub.com

Degradation pathways in environmental contexts

The environmental fate of this compound is primarily dictated by its susceptibility to hydrolysis. Upon release into an aqueous environment, it will hydrolyze to form (4-chlorophenyl)methanesulfonic acid and hydrochloric acid. The sulfonic acid is a strong acid and will exist as the (4-chlorophenyl)methanesulfonate anion.

Further degradation would involve the breakdown of this sulfonated intermediate. The environmental persistence of chlorinated aromatic compounds can be significant. chemlinked.com.cn Biodegradation pathways for related compounds, such as 4-chlorophenol, have been studied and often involve initial hydroxylation of the aromatic ring, followed by ring cleavage. researchgate.net It is conceivable that microorganisms could potentially degrade (4-chlorophenyl)methanesulfonate, possibly by first cleaving the carbon-sulfur bond or by attacking the aromatic ring. However, sulfonate groups generally increase water solubility and can sometimes increase resistance to biodegradation.

Abiotic degradation pathways, other than hydrolysis, are less likely to be significant. For instance, photodegradation in air is not expected to be a major degradation route for similar chlorinated aromatic sulfones. chemlinked.com.cn The ultimate environmental degradation pathway would lead to the mineralization of the compound into carbon dioxide, water, chloride, and sulfate (B86663) ions.

Synthetic Applications in Organic Chemistry

Reagent in Fine Chemical Synthesis

As a key building block, (4-Chlorophenyl)methanesulfonyl chloride facilitates the construction of complex organic molecules. Its utility stems from the electrophilic nature of the sulfur atom in the sulfonyl chloride group, which readily reacts with nucleophiles such as amines and alcohols.

Synthesis of Sulfonamides

The reaction of this compound with primary or secondary amines is a fundamental method for the synthesis of N-substituted (4-chlorophenyl)methanesulfonamides. This reaction typically proceeds via a nucleophilic addition-elimination mechanism at the sulfonyl sulfur center, forming a stable sulfur-nitrogen bond. libretexts.org

Sulfonamides are a critical class of compounds in the pharmaceutical and agrochemical industries due to their diverse biological activities. nih.gov The (4-chlorophenyl)methanesulfonamide (B1593470) moiety can be found in various molecules designed as potential therapeutic agents or pesticides. For instance, derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole containing a sulfonamide linkage have been synthesized and investigated for their biological properties. nih.gov The synthesis of these compounds involves the reaction of a sulfonyl chloride intermediate with various amines to produce a library of sulfonamide derivatives. nih.gov Similarly, N-(4-chlorophenyl)methanesulfonamide itself is a compound of interest in medicinal chemistry research. cymitquimica.com The incorporation of the 4-chlorophenyl group can influence the lipophilicity and binding characteristics of the molecule, which are important parameters for drug design.

Table 1: Examples of N-Substituted Sulfonamides from this compound

| Amine Reactant | Sulfonamide Product | Potential Application Area |

|---|---|---|

| Aniline | N-Phenyl-(4-chlorophenyl)methanesulfonamide | Pharmaceutical Intermediate |

| 4-Toluidine | N-(4-Methylphenyl)-(4-chlorophenyl)methanesulfonamide | Antiviral Research nih.gov |

| Piperidine | 1-((4-Chlorophenyl)methylsulfonyl)piperidine | Antimicrobial Research researchgate.net |

| Various Amines | 5-(4-chlorophenyl)-N-substituted-1,3,4-thiadiazole-2-sulfonamide | Antiviral Research nih.gov |

The sulfonamide bond formed from the reaction of this compound is known for its chemical stability. This stability is attributed to the resonance delocalization of the nitrogen lone pair into the sulfonyl group, which imparts a partial double bond character to the sulfur-nitrogen bond. This robustness makes sulfonamides ideal functional groups for withstanding various reaction conditions during multi-step syntheses. The methanesulfonamide (B31651) group, in general, is remarkably stable against hydrolysis under both acidic and alkaline conditions. rsc.org This inherent stability is a crucial feature for compounds intended for pharmaceutical or agrochemical applications, as it ensures the integrity of the molecule under physiological or environmental conditions.

Preparation of Sulfonate Esters

This compound is also employed in the preparation of sulfonate esters through its reaction with alcohols. This transformation is a key step in activating hydroxyl groups for subsequent nucleophilic substitution reactions. masterorganicchemistry.com

The hydroxyl group (-OH) of an alcohol is a poor leaving group in nucleophilic substitution reactions because hydroxide (B78521) (OH⁻) is a strong base. masterorganicchemistry.com By converting the alcohol into a (4-chlorophenyl)methanesulfonate ester, the hydroxyl group is transformed into a (4-chlorophenyl)methanesulfonate group (-OSO₂CH₂C₆H₄Cl). This sulfonate anion is a very weak base due to the resonance stabilization of the negative charge across the three oxygen atoms of the sulfonyl group, making it an excellent leaving group. periodicchemistry.com Consequently, alkyl (4-chlorophenyl)methanesulfonates are highly effective substrates for Sₙ2 reactions, allowing for the displacement of the sulfonate group by a wide range of nucleophiles. ntu.ac.uk

The reaction of an alcohol with this compound, typically in the presence of a non-nucleophilic base such as pyridine (B92270) or triethylamine, leads to the formation of the corresponding sulfonate ester. masterorganicchemistry.comyoutube.com The base serves to neutralize the hydrogen chloride that is formed during the reaction. masterorganicchemistry.com This activation of the hydroxyl group is a critical strategy in organic synthesis, as it opens up pathways for the conversion of alcohols into other functional groups like halides, azides, nitriles, and ethers through nucleophilic substitution. periodicchemistry.comntu.ac.uk The reaction proceeds with retention of configuration at the carbon atom bearing the hydroxyl group, as the C-O bond is not broken during the esterification process. libretexts.org This stereochemical control is a significant advantage in the synthesis of chiral molecules.

Table 2: Activation of Alcohols and Subsequent Substitution

| Alcohol | Activated Intermediate | Potential Nucleophile (Nu⁻) | Substitution Product |

|---|---|---|---|

| R-OH | R-OSO₂CH₂C₆H₄Cl | I⁻ | R-I |

| R-OH | R-OSO₂CH₂C₆H₄Cl | N₃⁻ | R-N₃ |

| R-OH | R-OSO₂CH₂C₆H₄Cl | CN⁻ | R-CN |

| R-OH | R-OSO₂CH₂C₆H₄Cl | R'O⁻ | R-OR' |

Introduction of the Sulfonyl Moiety into Organic Molecules

The primary role of this compound in synthesis is to act as a source of the electrophilic sulfonyl moiety. This functional group is integral to many stable and biologically active molecules. The compound belongs to the broader family of sulfonyl chlorides, which are well-established reagents for creating sulfonamides and sulfonate esters, foundational structures in medicinal chemistry. The presence of the chloro-substituted phenyl ring can influence the electronic properties and biological activity of the resulting molecules. nih.gov

While the most common application of sulfonyl chlorides involves the formation of sulfur-nitrogen (sulfonamides) and sulfur-oxygen (sulfonate esters) bonds, they also react with carbon nucleophiles to form sulfones, creating a direct carbon-sulfur bond. The electrophilic nature of the sulfur atom in this compound allows it to react with strong carbon nucleophiles such as Grignard reagents or organolithium compounds. However, these reactions can sometimes be complex. The initial nucleophilic attack on the sulfonyl chloride can be followed by further reactions, but the fundamental step is the formation of a C-S bond, yielding a sulfone. This reactivity is crucial for building carbon skeletons that incorporate the sulfonyl group.

The related compound, (4-Fluorophenyl)methanesulfonyl chloride, is noted for its ability to selectively react with nucleophiles to introduce sulfonyl groups, a characteristic shared by its chloro-analogue. chemimpex.com The synthesis of sulfonamides through the reaction of a sulfonyl chloride with a primary or secondary amine is a cornerstone of this chemistry. For instance, novel sulfonamide derivatives of the drug trimetazidine (B612337) have been successfully synthesized by reacting the parent molecule with various sulfonyl chlorides, including phenylmethanesulfonyl chloride, a close structural analog to the title compound. mdpi.com This highlights the general utility of this class of reagents in attaching the substituted benzylsulfonyl moiety to a nitrogen atom, forming a stable S-N bond. mdpi.com

| Reaction Type | Nucleophile | Product Class | Significance |

|---|---|---|---|

| Sulfonamide Formation | Primary/Secondary Amines (R-NH2 / R2NH) | Sulfonamides | Creates stable S-N bonds, a common motif in pharmaceuticals. mdpi.com |

| Sulfonate Ester Formation | Alcohols (R-OH) | Sulfonate Esters | Converts alcohols into good leaving groups for subsequent substitution reactions. libretexts.org |

| Sulfone Formation | Carbon Nucleophiles (e.g., Grignard Reagents, R-MgBr) | Sulfones | Forms a direct and stable C-S bond. youtube.com |

A significant modern application of sulfonyl chlorides, including this compound, is their use in desulfitative (or desulfinylative) cross-coupling reactions. In these processes, the sulfonyl chloride group acts as a leaving group, allowing the remainder of the molecule to participate in carbon-carbon bond formation with the extrusion of sulfur dioxide (SO₂). These reactions are typically catalyzed by transition metals like palladium or iron.

This methodology transforms the sulfonyl chloride from a simple protecting group precursor into a versatile coupling partner. For example, iron-catalyzed desulfinylative cross-coupling reactions between various sulfonyl chlorides and Grignard reagents have been developed. icm.edu.pl This approach allows for the formation of new C-C bonds, effectively coupling the organic moiety from the sulfonyl chloride with the organic group from the Grignard reagent. Similarly, palladium-catalyzed methods have been established for the desulfitative coupling of sodium sulfinates (often prepared from sulfonyl chlorides) with benzyl (B1604629) chlorides to synthesize diarylmethanes. nih.govnih.gov These reactions demonstrate the utility of sulfonyl chlorides as stable and accessible sources of organic fragments for constructing complex molecular architectures. nih.govnih.gov

Building Block for Complex Molecules

The (4-chlorophenyl)methylsulfonyl moiety is a valuable structural unit in the design of more complex molecules, particularly within the pharmaceutical industry. The presence of both the sulfonyl group and a chlorinated aromatic ring provides a combination of properties that can be advantageous for biological activity and pharmacokinetic profiles.

This compound serves as a key intermediate in the synthesis of various pharmaceutical agents. nih.govchemimpex.com The incorporation of chlorine into drug candidates is a common strategy in medicinal chemistry, as it can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. nih.gov The sulfonyl group itself is a key component of many sulfonamide drugs. An analogous compound, (4-fluorophenyl)methanesulfonyl chloride, is explicitly used as an intermediate in the synthesis of pharmaceuticals targeting neurological and cardiovascular conditions, suggesting a similar role for the chloro-derivative. chemimpex.com

While not used in the primary synthesis of Pitolisant, this class of reagents is valuable for creating derivatives of existing drugs to modify their properties. A pertinent example is the synthesis of novel sulfonamide derivatives of trimetazidine, a drug used to treat angina pectoris. mdpi.com In a reported synthetic scheme, trimetazidine is reacted with various sulfonyl chlorides, including methanesulfonyl chloride, benzenesulfonyl chloride, and phenylmethanesulfonyl chloride, to generate new hybrid molecules. mdpi.com This demonstrates a clear strategy where a reagent like this compound can be used to append the (4-chlorophenyl)methylsulfonyl group to a complex drug molecule, thereby creating new chemical entities for pharmacological evaluation. mdpi.com

The (4-chlorophenyl) structural motif is found in numerous compounds investigated for anticancer activity. Reagents like this compound are valuable building blocks for introducing this key pharmacophore into new molecular frameworks. For instance, a series of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives were synthesized and evaluated for their antiproliferative activities against several human cancer cell lines. researchgate.net Several of these compounds exhibited potent activity, indicating that the bis(4-chlorophenyl) substitution pattern is beneficial for anticancer effects. researchgate.netresearchgate.net Although the reported synthesis of these specific pyrazolidine-diones did not start from this compound, it underscores the importance of the (4-chlorophenyl) group in this therapeutic area. researchgate.netijpsr.comnih.gov Therefore, this compound represents a key starting material for synthetic routes aimed at producing novel drug candidates that require the introduction of the (4-chlorophenyl)methylsulfonyl group or related structures.

| Structural Feature | Example Compound Class | Observed Biological Activity | Potential Role of this compound |

|---|---|---|---|

| bis(4-chlorophenyl) | 1,2-bis(4-chlorophenyl)pyrazolidine-3,5-diones | Antiproliferative activity against human cancer cell lines. researchgate.netresearchgate.net | Serves as a synthon to introduce the 4-chlorophenyl group. |

| Diarylmethane | Functionalized Olefinic and Aryloxy Diarylmethanes | Inhibition of colorectal cancer cell proliferation. mdpi.com | Can be used in desulfitative coupling reactions to build diarylmethane scaffolds. nih.govnih.gov |

Pharmaceutical Intermediates

Anti-inflammatory agents (general, without specific drug names)

This compound serves as a valuable intermediate in the synthesis of novel compounds with potential anti-inflammatory properties. The introduction of the (4-chlorophenyl)methanesulfonyl moiety into various molecular scaffolds can lead to the development of new chemical entities that may modulate inflammatory pathways. For instance, the reaction of this sulfonyl chloride with primary or secondary amines yields the corresponding sulfonamides. This class of compounds is of significant interest in medicinal chemistry due to the role of the sulfonamide group in various biologically active molecules.

Research has shown that derivatives of 3,4-diaryl-2-imino-4-thiazolines, when condensed with methanesulfonyl chloride, produce methanesulfonamide derivatives. researchgate.netnih.gov Some of these compounds have exhibited anti-inflammatory activity comparable to standard drugs in preclinical models. researchgate.netnih.gov While not a direct use of this compound, this demonstrates the potential of the sulfonyl chloride functional group in the synthesis of anti-inflammatory agents. The (4-chlorophenyl) group can be incorporated to explore its effect on the biological activity of the resulting sulfonamides.

Furthermore, imidazole (B134444) derivatives containing a 4-chlorophenyl group have demonstrated significant anti-inflammatory activity, in some cases greater than the standard drug indomethacin. This highlights the potential of incorporating the 4-chlorophenyl moiety into heterocyclic systems known to possess anti-inflammatory properties. The synthesis of such compounds could potentially involve intermediates derived from this compound. The versatility of the sulfonyl chloride group allows for its attachment to a wide range of molecular frameworks, enabling the systematic exploration of structure-activity relationships in the quest for new anti-inflammatory agents.

The general anti-inflammatory effect of non-steroidal anti-inflammatory drugs (NSAIDs) is attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins. nih.gov The development of new chemical entities, potentially incorporating the (4-chlorophenyl)methanesulfonyl group, could lead to novel COX inhibitors.

| Reactant Class | Resulting Functional Group | Potential Application |

| Amines | Sulfonamides | Anti-inflammatory agents |

| Alcohols | Sulfonate Esters | Pharmaceutical intermediates |

| Heterocyclic compounds | Functionalized heterocycles | Bioactive molecules |

Agrochemical Precursors

This compound and related compounds are significant precursors in the agrochemical industry. researchgate.netresearchgate.net The presence of the chlorine atom on the phenyl ring and the reactive sulfonyl chloride group makes this compound a valuable starting material for the synthesis of a variety of agrochemicals, including pesticides and herbicides.

The synthesis of bromodichloromethyl-4-chlorophenyl sulfone derivatives, which have shown potential as pesticides, highlights the utility of 4-chlorobenzene derivatives in this field. researchgate.net While this specific synthesis starts from 4-chlorobenzene, it underscores the importance of the 4-chlorophenyl sulfonyl moiety in developing new agrochemical agents.

This compound is a key intermediate in the synthesis of various pesticide active ingredients. Its structural features, particularly the chlorophenyl and methanesulfonyl chloride groups, are often found in molecules with pesticidal activity. For example, transformations of trichloromethyl-4-chlorophenyl sulfone, a related compound, have led to new compounds with potential pesticidal activity. researchgate.net These transformations often involve reactions at the aromatic ring or modifications of the sulfonyl group, demonstrating the versatility of this chemical scaffold in the design of new pesticides. researchgate.net

The synthesis of NKY-312, an insecticide candidate, involves a monosulfonylation reaction, showcasing the importance of sulfonyl chlorides in the final steps of producing active agrochemical compounds. nih.gov While the specific sulfonyl chloride used in this synthesis is not this compound, the methodology is directly applicable. The general approach involves reacting a suitable precursor with the sulfonyl chloride to introduce the desired sulfonyl group, which is often crucial for the compound's biological activity. nih.gov

Research into bromodichloromethyl-4-chlorophenyl sulfone derivatives has also demonstrated their potential as new pesticides. researchgate.net The synthesis of these compounds often starts with the chlorosulfonation of 4-chlorobenzene, a process that can lead to intermediates like this compound. These intermediates are then further modified to produce the final pesticide active ingredient.

Advanced Chemical Intermediates for Novel Materials

Beyond its applications in the life sciences, this compound also serves as an advanced chemical intermediate for the development of novel materials. chemimpex.com The reactivity of the sulfonyl chloride group allows for its incorporation into a variety of polymers and other materials, potentially imparting unique properties such as thermal stability, flame retardancy, and specific optical or electronic characteristics. The presence of the 4-chlorophenyl group can also influence the physical and chemical properties of the resulting materials. While specific examples of materials synthesized from this compound are not extensively detailed in publicly available literature, its potential as a monomer or a modifying agent in polymer chemistry is recognized.

Computational Chemistry and Theoretical Studies

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. These simulations are invaluable for understanding complex processes that are difficult to observe experimentally, such as the interactions between a solute and solvent molecules or the formation of molecular aggregates.

While specific MD simulation studies on (4-Chlorophenyl)methanesulfonyl chloride are not extensively documented in publicly available literature, the principles of its behavior in solution can be inferred from its molecular structure and studies on analogous compounds. The molecule possesses both a polar sulfonyl chloride group (-SO₂Cl) and a nonpolar 4-chlorophenylmethyl group, giving it amphiphilic character.

MD simulations can model how solvent molecules, such as water, arrange themselves around the solute. acs.org It is expected that polar water molecules would form strong interactions, likely hydrogen bonds, with the electronegative oxygen atoms of the sulfonyl group. Conversely, the nonpolar aromatic ring and methylene (B1212753) bridge would interact more favorably with nonpolar solvents or the nonpolar regions of other solute molecules through van der Waals forces.

This amphiphilic nature also suggests a tendency for aggregation in certain solvents. In aqueous solutions, molecules like this compound might form micelles or other aggregates to minimize the unfavorable interaction between their nonpolar "tails" and the polar solvent. nih.govnih.gov MD simulations can predict the critical aggregation concentration (CAC) and the morphology of these aggregates. nih.gov The simulation would track the movement of individual molecules from a random distribution to an ordered state, revealing the thermodynamic driving forces behind aggregation, such as hydrophobic effects. rsc.org

| Simulation Parameter | Studied Phenomenon | Expected Outcome for this compound |

| Radial Distribution Function | Solvent structuring around solute | High probability peaks for water molecules around the -SO₂Cl group, indicating strong solvation of the polar head. |

| Solvent Accessible Surface Area (SASA) | Exposure of molecular regions to solvent | In aqueous solution, the nonpolar chlorophenyl group would have a lower SASA within an aggregate compared to a single solvated molecule. nih.gov |

| Radius of Gyration | Size and shape of molecular aggregates | Analysis of molecular clusters over time would show an increase in the radius of gyration as aggregates form. |

| Interaction Energy Calculation | Strength of solute-solvent vs. solute-solute interactions | In polar solvents, solute-solute interaction energies for the nonpolar moieties would be more favorable, driving aggregation. |

Quantum Mechanics (QM) Calculations

Quantum mechanics (QM) calculations are based on the fundamental principles of quantum theory and are used to determine the electronic structure and energy of molecules. These calculations provide precise information about molecular geometries, reaction pathways, and various chemical properties.

The reaction of this compound with a primary or secondary amine to form a sulfonamide is a cornerstone of its chemical utility. QM calculations can be employed to model the reaction mechanism and determine its activation energy (Ea), which is the minimum energy required for the reaction to occur. This value is critical for understanding the reaction rate.

The formation of a sulfonamide from a sulfonyl chloride typically proceeds through a nucleophilic substitution pathway at the sulfur atom. A similar process, the hydrolysis of benzenesulfonyl chloride, has been modeled computationally. researchgate.net These studies show that the reaction proceeds through a transition state leading to a five-coordinate intermediate. researchgate.net By analogy, the reaction with an amine would involve the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride.

QM calculations can map the potential energy surface of this reaction, identifying the energy of the reactants, transition state, and products. The activation energy is the difference in energy between the reactants and the transition state. Studies on the hydrolysis of benzenesulfonyl chloride in water clusters have shown how the presence of solvent molecules explicitly affects the activation energy. researchgate.net A similar trend would be expected for sulfonamide formation.

| System (Benzenesulfonyl Chloride Hydrolysis Analogy) | Calculated Activation Enthalpy (ΔH‡) (kJ/mol) |

| Gas Phase (No Hydration) | 77.3 |

| Cluster with 1 H₂O molecule (Nucleophile) | 61.2 |

| Cluster with 2 H₂O molecules | 55.9 |

| Cluster with 3 H₂O molecules | 42.0 |

Data adapted from a PM3 simulation study on benzenesulfonyl chloride hydrolysis, serving as an analogue for nucleophilic attack at the sulfur center. researchgate.net

Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of a molecule, which are determined by rotations around its single bonds. For this compound, the key flexible bonds are the C-C bond between the phenyl ring and the methylene group, and the C-S bond between the methylene group and the sulfur atom.

Theoretical calculations can determine the relative energies of different conformers. For similar sulfonyl compounds, rotational barriers and stable conformers have been elucidated using computational methods. researchgate.net The conformational preferences are governed by a balance of steric hindrance, electrostatic interactions, and hyperconjugative effects (orbital interactions). researchgate.net For the C-S bond, staggered conformations (gauche and anti) are generally more stable than eclipsed ones. The relative stability between gauche and anti conformers would depend on the electrostatic repulsion between the chlorine on the sulfonyl group and the bulky chlorophenyl group, as well as stabilizing hyperconjugative interactions. researchgate.net

QM calculations can provide a detailed picture of the electronic structure of this compound, which is fundamental to predicting its reactivity. Key electronic properties include the distribution of electron density, molecular electrostatic potential (MEP), and atomic charges.

The MEP map visually represents the electrostatic potential on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this molecule, the most electron-poor region is expected to be around the sulfur atom, due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes the sulfur atom the primary site for nucleophilic attack, which is the key step in reactions like sulfonamide formation. The aromatic ring, while influenced by the chlorine substituent, generally represents a region of higher electron density.

Calculated atomic charges (e.g., Mulliken charges) quantify the electron distribution, confirming the high positive charge on the sulfur atom and negative charges on the oxygen and chlorine atoms of the sulfonyl group. These properties collectively predict that the molecule will act as a potent electrophile at the sulfur center.

Frontier Molecular Orbital (FMO) theory is a powerful tool within quantum mechanics for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).